molecular formula C27H52O15 B11931067 Acid-PEG12-CHO

Acid-PEG12-CHO

Cat. No.: B11931067
M. Wt: 616.7 g/mol
InChI Key: QYALSJXIOLUZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid-PEG12-CHO is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel class of therapeutic agents designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system. This compound is particularly valued for its role in enhancing the solubility and biocompatibility of PROTAC molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acid-PEG12-CHO typically involves the reaction of polyethylene glycol with an aldehyde groupThis reaction is usually carried out under mild conditions to preserve the integrity of the PEG chain .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is purified through techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Acid-PEG12-CHO undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acid-PEG12-CHO has a wide range of applications in scientific research:

Mechanism of Action

Acid-PEG12-CHO functions as a linker in PROTAC molecules, which consist of two ligands connected by a PEG chain. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. This brings the target protein and the ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Properties

Molecular Formula

C27H52O15

Molecular Weight

616.7 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C27H52O15/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h2H,1,3-26H2,(H,29,30)

InChI Key

QYALSJXIOLUZDZ-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.